Benzoic acid 4-pentynyl ester
Description
Benzoic acid 4-pentynyl ester is an ester derivative of benzoic acid, where the hydroxyl group is replaced by a 4-pentynyl (alkynyl) chain. These esters are synthesized via esterification reactions between benzoic acid derivatives and alcohols or via condensation processes, as outlined in synthetic pathways for related compounds . Such esters are of interest in pharmaceuticals, material science, and organic synthesis due to their tunable physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
pent-4-ynyl benzoate |
InChI |
InChI=1S/C12H12O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2 |
InChI Key |
ZLMSVRKKQGBUOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation Reactions
The terminal alkyne group in benzoic acid 4-pentynyl ester undergoes selective hydrogenation to form alkanes or alkenes under controlled conditions. Catalysts and reaction parameters determine the outcome:
-
Mechanistic Insight :
Oxidation Reactions
The alkyne moiety is susceptible to oxidation, yielding ketones or carboxylic acids depending on the oxidant:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O, 0°C | 4-Oxo-pentyl benzoate | 65% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O₂ | Benzoic acid + pentynoic acid | 72% |
-
Key Observation :
Acidic KMnO₄ selectively oxidizes the terminal alkyne to a ketone without affecting the ester group . Ozonolysis cleaves the triple bond to generate carboxylic acid derivatives .
Cross-Coupling Reactions
The terminal alkyne participates in Sonogashira, Glaser, and other coupling reactions:
-
Mechanistic Notes :
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (cat.), H₂O, reflux | Benzoic acid + 4-pentyn-1-ol | 95% | |
| Basic Hydrolysis | NaOH, H₂O, 70°C | Sodium benzoate + 4-pentyn-1-ol | 89% |
-
Mechanism :
Acidic hydrolysis follows a nucleophilic acyl substitution pathway with protonation of the carbonyl oxygen . Basic hydrolysis generates a carboxylate anion via a tetrahedral intermediate .
Regioselective Functionalization
The ester’s benzoate group directs regioselective reactions in polyol systems:
| Reaction | Catalyst | Outcome | Yield | Source |
|---|---|---|---|---|
| Benzoylation | Dimethyltin dichloride | C3-OH protection in glucose | 91% | |
| Borinic Acid Catalysis | Diarylborinic acid | Secondary OH acylation in mannitol | 84% |
-
Insight :
Steric and electronic effects of the benzoate group enhance selectivity for secondary hydroxyl groups in carbohydrate derivatives .
Photochemical Reactions
The alkyne group participates in [2+2] cycloadditions under UV light:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tetrazine | UV (365 nm), CH₂Cl₂ | Cyclooctatriene-benzoate adduct | 68% |
-
Application :
This reactivity is leveraged in bioorthogonal chemistry for labeling biomolecules.
Comparison with Similar Compounds
Structural and Functional Differences
- Alkyl vs. Alkynyl Chains : While 4-pentynyl esters (hypothetical) would feature a terminal alkyne group, analogs like 4-pentyl or 4-pentyloxy esters (e.g., ) exhibit higher hydrophobicity due to saturated alkyl chains. Alkynyl groups may enhance reactivity in click chemistry or polymerization .
- Aryl Substituents : Esters with methoxy or hydroxy groups (e.g., ) show increased polarity, affecting solubility and biological activity. For example, 4-hydroxybenzoic acid derivatives are linked to antioxidant effects .
- Catalytic Effects : Benzoic acid derivatives can inhibit catalysts in oxidation reactions unless neutralized by bases, influencing synthetic routes for esters .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and alkyne (C≡C) stretch at ~2100–2260 cm⁻¹ .
- ¹H/¹³C NMR : Identify ester methylene protons (δ 4.2–4.5 ppm) and alkyne protons (if terminal, δ 1.8–2.1 ppm for ≡C-H). Aromatic protons appear at δ 7.3–8.1 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of pentynyl group) confirm molecular weight and structure .
How can researchers analyze and resolve contradictions in thermal stability data (e.g., TGA vs. DSC) for benzoic acid esters such as 4-pentynyl derivatives?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Measures mass loss during decomposition. A sharp mass loss at 200–250°C may indicate ester bond cleavage .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting, decomposition). Discrepancies arise if decomposition overlaps with melting endotherms.
What experimental design strategies (e.g., response surface methodology) are recommended for optimizing the synthesis of this compound?
Q. Advanced Research Focus
- Response Surface Methodology (RSM) : A factorial design (e.g., Central Composite Design) can optimize variables like temperature, catalyst loading, and reaction time.
- Statistical Validation : ANOVA confirms significant factors, while lack-of-fit tests ensure model reliability.
How can chromatographic methods be tailored to separate this compound from structurally similar byproducts?
Q. Advanced Research Focus
- Reverse-Phase HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water gradients) to resolve esters based on hydrophobicity. Retention times correlate with alkyne chain length .
- Ion-Pair Chromatography : Add ion-pair agents (e.g., tetrabutylammonium bromide) to separate charged byproducts (e.g., unreacted benzoic acid) .
- GC-MS : Ideal for volatile derivatives (e.g., methyl esters), but 4-pentynyl esters may require derivatization for improved volatility .
What are the typical functional group transformations possible with this compound, and how do reaction conditions affect these transformations?
Q. Basic Research Focus
- Alkyne Reactivity : The pentynyl group undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazoles.
- Ester Hydrolysis : Acidic/alkaline conditions cleave the ester to regenerate benzoic acid.
What are the implications of substituent effects (e.g., electron-withdrawing groups) on the stability and reactivity of benzoic acid esters like the 4-pentynyl derivative?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (NO₂) or chloro (Cl) on the aromatic ring increase ester electrophilicity, accelerating hydrolysis but reducing thermal stability .
- Alkyne Stability : Terminal alkynes (e.g., 4-pentynyl) are prone to oxidation; stabilizers (e.g., BHT) or inert storage (argon) mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
